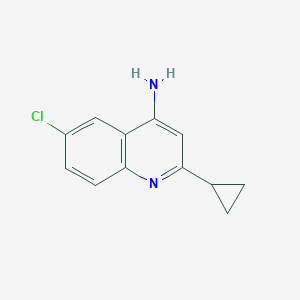
6-Chloro-2-cyclopropylquinolin-4-amine
Vue d'ensemble
Description
6-Chloro-2-cyclopropylquinolin-4-amine is a chemical compound with the CAS Number: 1342832-92-1 . It has a molecular weight of 218.69 and is typically in powder form .
Molecular Structure Analysis
The InChI Code for 6-Chloro-2-cyclopropylquinolin-4-amine is 1S/C12H11ClN2/c13-8-3-4-11-9 (5-8)10 (14)6-12 (15-11)7-1-2-7/h3-7H,1-2H2, (H2,14,15) .Physical And Chemical Properties Analysis
6-Chloro-2-cyclopropylquinolin-4-amine is a powder that is stored at room temperature .Applications De Recherche Scientifique
Anticancer Potential
6-Chloro-2-cyclopropylquinolin-4-amine derivatives have demonstrated significant potential in anticancer research. For instance, certain modifications in this compound's structure have led to the discovery of potent apoptosis inducers, which are substances that can initiate the process of programmed cell death in cancer cells. Such compounds have shown promise in breast and other cancer models due to their ability to penetrate the blood-brain barrier effectively (Sirisoma et al., 2009). Additionally, hybrids of purine-quinoline molecules, including derivatives of 6-Chloro-2-cyclopropylquinolin-4-amine, have been explored for their cytotoxic effects against cancer cell lines, with certain molecules demonstrating significant potential in inhibiting cell proliferation (Kapadiya & Khunt, 2018).
Antibacterial Properties
Research has also explored the antibacterial properties of derivatives of 6-Chloro-2-cyclopropylquinolin-4-amine. For instance, studies involving the synthesis of new 8-nitrofluoroquinolone derivatives from this compound have revealed promising antibacterial activity against various gram-positive and gram-negative bacterial strains (Al-Hiari et al., 2007).
Role in Synthesis and Chemical Analysis
This compound also plays a significant role in the synthesis of other complex molecules. Novel aminoquinoline derivatives have been synthesized using 6-Chloro-2-cyclopropylquinolin-4-amine, which have been evaluated for their cytotoxic effects on various human tumor cell lines, suggesting their potential as prototypes for new classes of anticancer agents (Zhang et al., 2007). Furthermore, the compound's involvement in the synthesis of secondary and tertiary amines with 2-Chloro-6-methylquinoline moiety, which have shown promising antifungal activity, highlights its versatility in pharmaceutical research (Kumar et al., 2011).
Safety And Hazards
Orientations Futures
While specific future directions for 6-Chloro-2-cyclopropylquinolin-4-amine are not available, there are general future directions for synthetic chemistry. These include the development of new catalysts and methods, the study of synthetic reaction mechanisms, and the design of new synthetic processes .
Propriétés
IUPAC Name |
6-chloro-2-cyclopropylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-8-3-4-11-9(5-8)10(14)6-12(15-11)7-1-2-7/h3-7H,1-2H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDDGWKUTMSOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Cl)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-cyclopropylquinolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



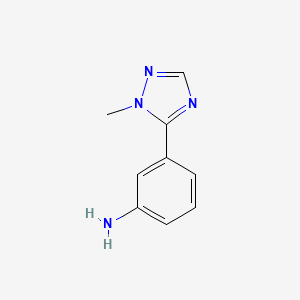
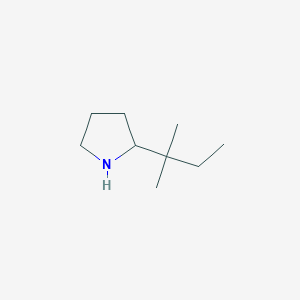
![3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428825.png)

![6-Oxaspiro[2.5]octan-1-ylmethanamine](/img/structure/B1428828.png)
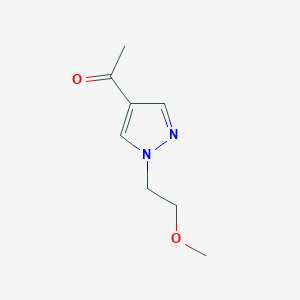
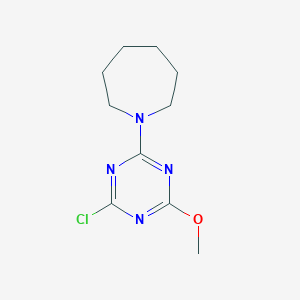
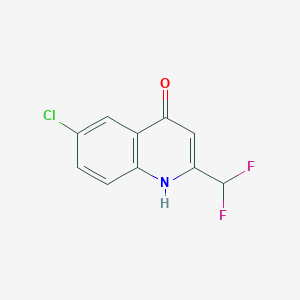

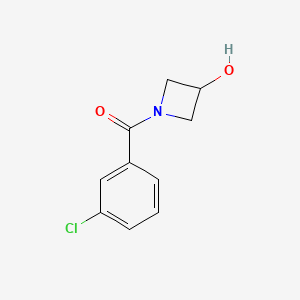
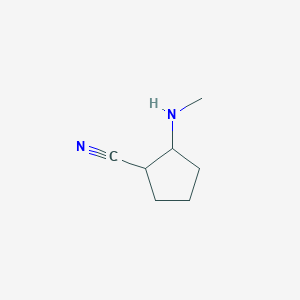
![3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428838.png)
![2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428839.png)
![3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1428841.png)